4-Amino-5-methylhexanoic acid
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Overview
Description
4-Amino-5-methylhexanoic acid is an organic compound with the molecular formula C7H15NO2. It is a derivative of hexanoic acid, characterized by the presence of an amino group at the fourth carbon and a methyl group at the fifth carbon. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methylhexanoic acid can be achieved through several methods. One common approach involves the nitrilase-mediated biocatalysis of nitriles to corresponding carboxylic acids. This method is favored due to its high regio-, chemo-, and stereoselectivity, as well as its environmental friendliness .
Industrial Production Methods
In industrial settings, the production of this compound often involves the hydrogenation of intermediate compounds using catalysts such as Raney Nickel. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and various substituted amides.
Scientific Research Applications
4-Amino-5-methylhexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is utilized in the manufacture of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. In the case of its use in pharmaceuticals, it acts by modulating the activity of neurotransmitters in the nervous system, thereby exerting its anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylhexanoic acid:
Emylcamate: Another compound with a similar molecular formula but different functional groups.
Uniqueness
4-Amino-5-methylhexanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its high selectivity in reactions and its role as a precursor in pharmaceutical synthesis highlight its importance in various fields.
Properties
Molecular Formula |
C7H15NO2 |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-amino-5-methylhexanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)6(8)3-4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10) |
InChI Key |
HYYFSIISRIDZPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)O)N |
Origin of Product |
United States |
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